molecular formula C20H22N2O4S2 B2507552 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide CAS No. 864977-40-2

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide

Cat. No. B2507552
CAS RN: 864977-40-2
M. Wt: 418.53
InChI Key: MSOUAEYSGKUMPH-MRCUWXFGSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored. These compounds have been compared to sematilide, a class III agent in clinical trials, and have shown similar potency in vitro. Specifically, the 1H-imidazol-1-yl moiety has been identified as a viable alternative to the methylsulfonylamino group for inducing class III electrophysiological activity in the N-substituted benzamide series. One of the synthesized compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated significant in vivo efficacy in models of reentrant arrhythmias .

Molecular Structure Analysis

The molecular structure of a novel benzamide derivative has been characterized using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The compound crystallizes in a triclinic system with specific lattice constants and angles. The geometrical parameters obtained from X-ray diffraction studies align well with those calculated using DFT at the B3LYP level with a 6-31G+(d,p) basis set. This comprehensive analysis includes the investigation of electronic properties such as HOMO and LUMO energies and thermodynamic properties, providing a detailed understanding of the molecule's structure .

Chemical Reactions Analysis

The reactivity of the novel benzamide derivative has been assessed theoretically. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated using theoretical calculations at different levels of theory. These studies are crucial for understanding the chemical behavior of the molecule and its potential interactions with other substances. The MEP and PES analyses contribute to the prediction of the molecule's reactivity in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the novel benzamide derivative have been explored through experimental and theoretical methods. The antioxidant properties of the molecule were determined using the DPPH free radical scavenging test, indicating its potential as an antioxidant agent. Additionally, the electronic and thermodynamic properties calculated using DFT provide insight into the stability and reactivity of the molecule under different conditions. These properties are essential for predicting the behavior of the compound in biological systems and its potential therapeutic applications .

Scientific Research Applications

Biological Activities and Medicinal Chemistry

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide, as part of the benzothiazole derivatives, is recognized for its varied biological activities. Benzothiazole and its derivatives are integral to many natural and synthetic bioactive molecules, offering a variety of pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The substitution on the C-2 carbon atom and C-6 of the benzothiazole ring is linked to these biological activities, indicating the significance of structural variations on the activity of these compounds (Bhat & Belagali, 2020).

Antioxidant Capacity and Reaction Pathways

The compound, due to its structural association with benzothiazole derivatives, may also be involved in reactions pertinent to antioxidant capacities, as indicated by studies involving similar structures. Some antioxidants, especially of phenolic nature, can form coupling adducts with specific radicals, while others undergo oxidation without coupling. This distinction and the subsequent oxidative degradation pathways are essential in understanding the antioxidant capacity of benzothiazole derivatives and related compounds (Ilyasov et al., 2020).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of compounds related to this compound are of particular interest in various branches of chemistry. The review of literature up to a certain period provides insights into the preparation procedures, properties of organic compounds, and their protonated and/or deprotonated forms, highlighting the potential for future research in unknown analogues (Boča et al., 2011).

Therapeutic Potential and Patent Landscape

The therapeutic potential of benzothiazoles, including compounds with structures similar to this compound, is noteworthy. These compounds possess a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with certain derivatives being potential antitumor agents. The patent landscape from 2010 – 2014 also reflects the increasing importance of benzothiazole nucleus in drug discovery, signifying its versatility and potential in medicinal chemistry (Kamal et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it contains a highly reactive group, it might be hazardous to handle .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-26-13-12-22-17-10-9-16(28(2,24)25)14-18(17)27-20(22)21-19(23)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOUAEYSGKUMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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